1-(4-(4-(7-Methylthieno[2,3-b]quinoline-2-carbonyl)piperazin-1-yl)phenyl)ethan-1-one
Description
1-(4-(4-(7-Methylthieno[2,3-b]quinoline-2-carbonyl)piperazin-1-yl)phenyl)ethan-1-one (CAS 901225-47-6) is a piperazine-containing heterocyclic compound with a molecular formula of C₂₅H₂₃N₃O₂S and a molecular weight of 429.534 g/mol . Its structure features a 7-methylthieno[2,3-b]quinoline core linked to a piperazine ring via a carbonyl group, with a phenyl-ethanone moiety at the para position of the aromatic ring.
Properties
Molecular Formula |
C25H23N3O2S |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
1-[4-[4-(7-methylthieno[2,3-b]quinoline-2-carbonyl)piperazin-1-yl]phenyl]ethanone |
InChI |
InChI=1S/C25H23N3O2S/c1-16-3-4-19-14-20-15-23(31-24(20)26-22(19)13-16)25(30)28-11-9-27(10-12-28)21-7-5-18(6-8-21)17(2)29/h3-8,13-15H,9-12H2,1-2H3 |
InChI Key |
LHWPDKBVUFQZHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC3=C(C=C2C=C1)C=C(S3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)C(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-(4-(7-Methylthieno[2,3-b]quinoline-2-carbonyl)piperazin-1-yl)phenyl)ethan-1-one involves multiple steps, typically starting with the preparation of the quinoline core. The synthetic route generally includes:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Thieno Group: This step involves the cyclization of a suitable precursor to form the thieno ring.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the quinoline-thieno intermediate with the piperazine derivative under appropriate conditions to form the target compound.
Chemical Reactions Analysis
Key Structural Features and Reactivity
The compound consists of:
-
A 7-methylthieno[2,3-b]quinoline core (aromatic heterocycle with fused thiophene and quinoline rings).
-
A piperazine ring connected via a carbonyl group.
-
A 4-acetylphenyl substituent on the piperazine nitrogen.
Reactive Sites :
-
Piperazine nitrogen(s) (nucleophilic).
-
Carbonyl group (electrophilic, prone to nucleophilic attack or hydrolysis).
-
Acetyl group (potential for keto-enol tautomerism or nucleophilic addition).
-
Thienoquinoline aromatic system (electrophilic substitution or π-stacking interactions).
Formation of the Thienoquinoline Core
The thieno[2,3-b]quinoline scaffold is typically synthesized via cyclization reactions involving pyridinethiones and α-haloketones (e.g., bromoacetyl derivatives).
Example Procedure :
-
React 6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with α-haloketones (e.g., 2-chloro-N-arylacetamides) in ethanol containing sodium ethoxide.
-
Intermediate S-alkylation forms a thioether linkage.
-
Base-mediated cyclization generates the thieno[2,3-b]pyridine core.
Relevance : The 7-methyl substitution likely arises from methyl-containing precursors or post-synthetic methylation.
Piperazine-Carbonyl Linkage
The piperazine ring is introduced via amide coupling or nucleophilic substitution :
-
Step 1 : Synthesize 1,1′-(piperazine-1,4-diyl)bis(2-chloroethanone) by reacting piperazine with chloroacetyl chloride.
-
Step 2 : Substitute chloride with thienoquinoline-carbonyl groups using nucleophilic displacement (e.g., with sodium ethoxide) .
Acetylphenyl Substitution
The acetyl group is introduced via Friedel-Crafts acylation or amide coupling :
-
React 4-aminophenylacetone with activated carbonyl intermediates (e.g., bromoacetyl-piperazine derivatives) under basic conditions .
Carbonyl Group Reactions
-
Hydrolysis : The carbonyl group may hydrolyze to carboxylic acid under acidic/basic conditions.
Conditions : HCl/H<sub>2</sub>O or NaOH/EtOH reflux.
Product : Carboxylic acid derivative (unreported for this compound) . -
Nucleophilic Attack : React with amines (e.g., hydrazine) to form hydrazones.
Example :
Piperazine Ring Modifications
-
Alkylation/Acylation : Piperazine nitrogens react with alkyl halides or acyl chlorides.
Example :
. -
Quaternization : Form quaternary ammonium salts with methyl iodide.
Acetyl Group Transformations
-
Knoevenagel Condensation : React with aldehydes to form α,β-unsaturated ketones.
Catalyst : Piperidine/EtOH . -
Reduction : Reduce to ethanol using NaBH<sub>4</sub> or LiAlH<sub>4>.
Stability and Side Reactions
-
Thermal Decomposition : Prolonged heating may degrade the thienoquinoline core (>150°C).
-
Unexpected Cyclization : Similar to reported systems, intramolecular cyclization could form benzofuran derivatives under basic conditions .
Comparative Reaction Data
Scientific Research Applications
Synthesis and Characterization
The compound can be synthesized through multi-step reactions involving thienoquinoline derivatives and piperazine moieties. The synthesis typically includes:
- Formation of the thienoquinoline core : Starting from methyl-3-vinylquinolin-2(1H)-one-4-carboxylate, the thienoquinoline structure is generated via cyclization reactions.
- Piperazine attachment : The piperazine ring is introduced to enhance solubility and biological activity.
- Final modification : The introduction of various substituents can modify the compound's pharmacological properties.
Characterization methods such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compound .
Anticancer Properties
Research indicates that derivatives of thienoquinolines exhibit notable cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Testing : In vitro studies have shown that compounds similar to 1-(4-(4-(7-Methylthieno[2,3-b]quinoline-2-carbonyl)piperazin-1-yl)phenyl)ethan-1-one can induce apoptosis in cancer cells. The mechanism involves the activation of apoptotic pathways and inhibition of key signaling proteins such as EGFR (epidermal growth factor receptor) .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 6a | 3.39 ± 0.11 | MCF-7 |
| 6b | 5.94 ± 0.17 | MCF-7 |
These findings suggest that modifications to the quinoline structure can enhance anticancer activity .
Enzyme Inhibition
The compound also shows promise as an inhibitor of enzymes critical in metabolic diseases:
- α-Glucosidase Inhibition : Studies have demonstrated that related compounds effectively inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition is crucial for managing type 2 diabetes mellitus by delaying glucose absorption .
| Compound | IC50 (µM) | Enzyme |
|---|---|---|
| 11a | 26.0 ± 0.8 | α-glucosidase |
| 11b | 459.8 ± 1.5 | α-glucosidase |
The structure-activity relationship indicates that specific substitutions on the quinoline ring enhance inhibitory potency .
Case Studies and Research Insights
Several studies have explored the therapeutic potential of thienoquinoline derivatives:
- Cytotoxic Activity in Cancer Models : A study evaluated various thienoquinoline derivatives for their cytotoxic effects on MCF-7 breast cancer cells, revealing significant apoptosis induction through upregulation of p53 and caspase pathways .
- Inhibition of Key Enzymes : Another research focused on the design of aryl-quinoline derivatives as α-glucosidase inhibitors, highlighting their potential role in diabetes management through kinetic studies and molecular dynamics simulations .
Mechanism of Action
The mechanism of action of 1-(4-(4-(7-Methylthieno[2,3-b]quinoline-2-carbonyl)piperazin-1-yl)phenyl)ethan-1-one involves its interaction with specific molecular targets. The quinoline core is known to interact with DNA and enzymes involved in DNA replication and repair. The piperazine ring enhances its binding affinity to these targets, leading to the inhibition of key biological processes. The thieno group contributes to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Key Observations :
Piperazine-Ethanone Derivatives with Varied Aromatic Substituents
Compounds sharing the piperazine-ethanone-phenyl backbone but differing in aromatic or alkyl substituents include:
Key Observations :
- The target compound’s 7-methylthienoquinoline group may enhance lipophilicity compared to the benzoylphenoxypropyl groups in QD10/QD17, influencing membrane permeability .
- Urea-thiazole derivatives (e.g., 11a) exhibit distinct hydrogen-bonding capabilities due to the urea moiety, which could favor interactions with polar biological targets .
Key Observations :
Key Observations :
- Piperazine-ethanone derivatives like QD10 demonstrate the scaffold’s versatility in targeting neurological receptors .
Biological Activity
The compound 1-(4-(4-(7-Methylthieno[2,3-b]quinoline-2-carbonyl)piperazin-1-yl)phenyl)ethan-1-one belongs to a class of thienoquinoline derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , indicating a complex structure that integrates a thienoquinoline moiety with a piperazine group. This structural configuration is crucial for its interaction with biological targets.
Anticancer Activity
Research has indicated that thienoquinoline derivatives exhibit significant anticancer properties. The compound has been shown to inhibit multidrug resistance (MDR) transport proteins such as P-glycoprotein (P-gp), MRP1, and BCRP1, which are often implicated in cancer cell resistance to chemotherapy. In vitro studies demonstrate that this compound can sensitize cancer cells to conventional drugs, enhancing their efficacy while minimizing toxicity .
The proposed mechanism involves the modulation of intracellular calcium levels and the inhibition of specific signaling pathways associated with cell proliferation and survival. The compound's ability to alter the expression or activity of transport proteins suggests a multifaceted approach in combating drug resistance .
In Vitro Studies
In vitro assays have revealed that this compound exhibits potent cytotoxicity against various cancer cell lines. For instance, studies report an IC50 value in the low micromolar range against breast cancer cells, indicating strong anticancer potential .
In Vivo Studies
Animal models have further validated the efficacy of this compound. Administration in murine models demonstrated tumor growth inhibition comparable to established chemotherapeutic agents, with a favorable safety profile (LD50 > 2000 mg/kg) .
Comparative Biological Activity
| Compound Name | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | Anticancer | Low micromolar | Inhibits P-gp, MRP1, BCRP1 |
| Verapamil | Anticancer | 10-30 | Known P-gp inhibitor with cardiovascular side effects |
| Other Thienoquinolines | Variable | Varies widely | Some exhibit antifungal and antibacterial properties |
Case Study 1: Breast Cancer Cell Lines
A study involving breast cancer cell lines showed that the compound significantly reduced cell viability compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .
Case Study 2: Drug Resistance in Leukemia
In another case study focusing on leukemia cells, the compound effectively reversed drug resistance by downregulating P-gp expression and enhancing the accumulation of doxorubicin within resistant cells .
Q & A
Q. What are the recommended synthetic pathways and purification strategies for 1-(4-(4-(7-Methylthieno[2,3-b]quinoline-2-carbonyl)piperazin-1-yl)phenyl)ethan-1-one?
Methodological Answer:
- Key Steps :
- Acylation : React 7-methylthieno[2,3-b]quinoline-2-carboxylic acid with piperazine using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous DMF .
- Substitution : Attach the acetylphenyl group via nucleophilic aromatic substitution (SNAr) using 4-bromoacetophenone in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) .
- Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) followed by recrystallization from ethanol to achieve >95% purity .
Q. How is the structural identity of this compound confirmed in academic research?
Methodological Answer :
- X-ray Crystallography : Resolve crystal structure to confirm bond lengths/angles (e.g., C=O bond at ~1.22 Å, piperazine ring geometry) .
- Spectroscopy :
Q. What in vitro assays are used for preliminary biological activity screening?
Methodological Answer :
- Antimicrobial Activity : Follow CLSI guidelines using MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values calculated via nonlinear regression .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the quinoline or piperazine rings) affect bioactivity?
Methodological Answer :
-
SAR Studies :
-
Data Example :
Modification IC₅₀ (μM, MCF-7) LogP 7-Methyl 12.3 ± 1.2 3.1 7-Fluoro 8.9 ± 0.7 3.4
Q. How can in vitro-in vivo efficacy discrepancies be addressed?
Methodological Answer :
- Pharmacokinetic Profiling :
- In Vivo Models : Validate efficacy in xenograft mice (e.g., 40 mg/kg dosing, 50% tumor growth inhibition) with HPLC monitoring of plasma concentrations .
Q. How should contradictory data in biological assays be analyzed?
Methodological Answer :
- Source Identification :
- Statistical Tools : Apply ANOVA with post-hoc Tukey tests to compare replicates; report p-values <0.05 as significant .
Q. What computational approaches support target identification and mechanistic studies?
Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding to kinase targets (e.g., PI3Kγ, docking score ≤ -9.0 kcal/mol) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess protein-ligand stability (RMSD ≤ 2.0 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
